2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine
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Overview
Description
2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine typically involves multiple steps, starting with the preparation of the cyclohexene ring followed by the introduction of the methyl groups and the amine functionality. Common synthetic routes may include:
Cyclohexene Formation: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Methylation: Introduction of methyl groups can be done using reagents like methyl iodide in the presence of a strong base.
Amine Introduction: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
2,2,4,5,5-Pentamethyl-3-imidazoline: Shares a similar structure but with an imidazoline ring.
1,2,3,4,5-Pentamethylcyclopentadiene: Another compound with multiple methyl groups and a cyclopentadiene ring.
Uniqueness
2,2,4,5,5-Pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine is unique due to its specific arrangement of methyl groups and the presence of both a cyclohexene ring and an amine group. This combination of features makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C14H25N |
---|---|
Molecular Weight |
207.35 g/mol |
IUPAC Name |
2,2,4,5,5-pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C14H25N/c1-7-8-11-10(2)13(3,4)9-12(15)14(11,5)6/h7-8,12H,9,15H2,1-6H3 |
InChI Key |
LPQSWFPLDCZNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(CC(C1(C)C)N)(C)C)C |
Origin of Product |
United States |
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